molecular formula C20H12BrNO B14170376 3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one CAS No. 3405-13-8

3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one

Katalognummer: B14170376
CAS-Nummer: 3405-13-8
Molekulargewicht: 362.2 g/mol
InChI-Schlüssel: JENQTJINIMTWFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one is a chemical compound known for its unique structure and properties It is a derivative of fluorenone, which is a polycyclic aromatic ketone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The bromination process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position . The subsequent reaction with an appropriate amine derivative introduces the phenylmethylideneamino group, completing the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can produce oxides or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one involves its interaction with specific molecular targets. The bromine atom and the phenylmethylideneamino group play crucial roles in binding to these targets, influencing their activity. The compound can modulate pathways involved in cellular processes, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both the bromine atom and the phenylmethylideneamino group in 3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one makes it unique compared to its analogs. This combination imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry .

Eigenschaften

CAS-Nummer

3405-13-8

Molekularformel

C20H12BrNO

Molekulargewicht

362.2 g/mol

IUPAC-Name

2-(benzylideneamino)-3-bromofluoren-9-one

InChI

InChI=1S/C20H12BrNO/c21-18-10-16-14-8-4-5-9-15(14)20(23)17(16)11-19(18)22-12-13-6-2-1-3-7-13/h1-12H

InChI-Schlüssel

JENQTJINIMTWFE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C=NC2=C(C=C3C4=CC=CC=C4C(=O)C3=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.